[1,1'-Biphenyl]-4,4'-dicarboxylic acid
Overview
Description
“[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is an organic compound that is a derivative of biphenyl . It contains two carboxylic acid functional groups attached to the 4 and 4’ positions of the biphenyl molecule .
Synthesis Analysis
Biphenyl-4,4’-dicarboxylic acid derivatives containing either azide or acetylene functional groups were inserted into UiO-67 metal organic frameworks (MOFs) via post synthetic linker exchange . This process involves the reaction of the biphenyl-4,4’-dicarboxylic acid with other reagents to form the desired product .
Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” is based on the biphenyl core, which consists of two connected phenyl rings . The carboxylic acid functional groups are attached to the 4 and 4’ positions of the biphenyl molecule .
Chemical Reactions Analysis
The chemical reactions involving “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” are likely to be influenced by the presence of the carboxylic acid functional groups. These groups are known to participate in a variety of reactions, including acid-base reactions and reactions with metals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid” would be influenced by its molecular structure. The presence of the carboxylic acid groups could impact its solubility, acidity, and reactivity .
Scientific Research Applications
Summary of the Application
[1,1'-Biphenyl]-4,4'-dicarboxylic acid
(BPDC) is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors .
Methods of Application
A facile one-step hydrothermal method is used to synthesize the MOFs. The pore size of the Ni-BPDC-MOF nanostructure is tuned through different synthesization temperatures .
Results or Outcomes
The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm. A high specific capacitance of 488 F·g⁻¹ has been obtained at a current density of 1.0 A·g⁻¹ in a 3 M KOH aqueous electrolyte. The electrode shows reliable cycling stability, with 85% retention after 2000 cycles .
2. Application in the Synthesis of Biphenyl Derivatives
Summary of the Application
[1,1'-Biphenyl]-4,4'-dicarboxylic acid
is a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
Methods of Application
Various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions are used .
Results or Outcomes
Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
3. Application in the Synthesis of Novel Bis Azo Dyes
Summary of the Application
[1,1'-Biphenyl]-4,4'-dicarboxylic acid
is used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used as synthetic colorants in textile, printing, paper manufacturing, etc .
Methods of Application
Benzidine is coupled with ethyl cyanoacetate, and malononitrile, to give azo‐hydrazo products which in turn are cyclized by using hydrazine and phenyl hydrazine to give 4,4’‐([1,1’‐biphenyl]‐ 4,4’‐diylbis(hydrazin‐2‐yl‐1‐ylidene))bis pyrazole derivatives .
Results or Outcomes
The synthesized dyes show sensitivity to pH variation and slightly affected by the coupler moieties . The color strength (K/S), its summation (K/Ssum), dye exhaustion (%E) and reflectance values were measured and discussed .
4. Application in the Production of Polychlorinated Biphenyls (PCBs)
Summary of the Application
[1,1'-Biphenyl]-4,4'-dicarboxylic acid
is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Methods of Application
The biphenyl molecule consists of two connected phenyl rings .
Results or Outcomes
PCBs are notable for their dielectric and heat transfer properties . They are also used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-carboxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFBGHQPUXOFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061140 | |
Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |
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Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Coarse white powder; [3M MSDS] | |
Record name | 4,4'-Biphenyldicarboxylic acid | |
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Product Name |
[1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
CAS RN |
787-70-2, 84787-70-2 | |
Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=787-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787702 | |
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Record name | 787-70-2 | |
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Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
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Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sandalwood, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [1,1'-biphenyl]-4,4'-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4′-Biphenyldicarboxylic acid | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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